molecular formula C9H13NO3S2 B13355622 2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid

2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B13355622
M. Wt: 247.3 g/mol
InChI Key: KOGSLEYVUWTRIX-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a thiazolidinone derivative characterized by a six-carbon aliphatic chain (hexanoic acid) with a 4-oxo-2-thioxothiazolidin-3-yl moiety substituted at the second carbon. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

These methods typically yield products with 53–91% efficiency, depending on substituents and reaction conditions .

Properties

Molecular Formula

C9H13NO3S2

Molecular Weight

247.3 g/mol

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid

InChI

InChI=1S/C9H13NO3S2/c1-2-3-4-6(8(12)13)10-7(11)5-15-9(10)14/h6H,2-5H2,1H3,(H,12,13)

InChI Key

KOGSLEYVUWTRIX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)N1C(=O)CSC1=S

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2-(4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is generally achieved through the following key steps:

  • Step 1: Formation of Dithiocarbamate Salt from Amino Acid
    The starting amino acid (in this case, 6-aminohexanoic acid or ε-aminocaproic acid) reacts with carbon disulfide in an alkaline medium to form the corresponding dithiocarbamate salt.

  • Step 2: Alkylation with Monochloracetic Acid
    The dithiocarbamate salt undergoes alkylation with monochloracetic acid, introducing the carboxymethyl group necessary for subsequent cyclization.

  • Step 3: Cyclization to Form the Thiazolidine Ring
    Intramolecular cyclization occurs, resulting in the formation of the 4-oxo-2-thioxothiazolidin-3-yl ring system attached to the hexanoic acid side chain.

This approach is a classical and well-established method for synthesizing rhodanine derivatives with aliphatic carboxylic acid side chains.

Detailed Synthetic Procedure

Based on the data from the literature, the synthesis can be outlined as follows:

Step Reagents & Conditions Description
1 ε-Aminocaproic acid, Carbon disulfide, NaOH (aqueous) Formation of dithiocarbamate salt under alkaline conditions
2 Monochloracetic acid, reflux or heating Alkylation of dithiocarbamate salt to introduce carboxymethyl group
3 Acidification and heating Cyclization to form 2-(4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Notes:

  • The reaction is typically carried out in aqueous or alcoholic solvents under reflux conditions.
  • The pH is carefully controlled to maintain alkaline conditions during dithiocarbamate formation and to facilitate alkylation.
  • Purification is achieved by crystallization or chromatography, and the structure is confirmed by NMR spectroscopy, which shows characteristic signals for the methylene groups and the thiazolidine ring protons.

Characterization and Confirmation

The synthesized compound’s structure is confirmed primarily by:

Research Findings and Applications

  • The synthetic route described has been applied to generate a series of rhodanine derivatives with varying alkyl chain lengths and substituents, demonstrating good yields and reproducibility.

  • These compounds, including 2-(4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, have shown promising biological activities such as antimicrobial effects and enzyme inhibition (e.g., histone acetyltransferases), which highlights the importance of precise synthetic methods for obtaining pure, well-characterized compounds.

Comparative Table of Preparation Methods for Rhodanine Carboxylic Acids

Method Aspect Description Reference
Starting Material Amino acids (e.g., ε-aminocaproic acid)
Key Intermediate Dithiocarbamate salt via reaction with CS2 in alkaline medium
Alkylating Agent Monochloracetic acid
Cyclization Acidification and heating to form thiazolidine ring
Solvent Aqueous or alcoholic solvents (ethanol, water)
Purification Crystallization, chromatography
Characterization NMR, MS, IR spectroscopy

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo group (C=S) and sulfur atom in the thiazolidinone ring serve as key nucleophilic centers:

  • Thiol-disulfide exchange : Reacts with alkyl/aryl halides (e.g., methyl iodide) to form S-alkylated derivatives.

  • Ring-opening reactions : Treatment with primary amines (e.g., ethylenediamine) cleaves the thiazolidinone ring, generating thioamide intermediates .

Example Reaction:
2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid+CH3IS-Methyl derivative+HI\text{2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid} + \text{CH}_3\text{I} \rightarrow \text{S-Methyl derivative} + \text{HI}
Conditions: Ethanol, reflux (80°C), 6 hours.

Condensation Reactions

The compound participates in Knoevenagel condensations due to its active methylene group adjacent to the thiazolidinone ring:

  • Forms Schiff bases with aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions .

  • Yields α,β-unsaturated thiazolidinone derivatives, which are precursors for antimicrobial agents .

Reaction Parameters:

ReagentSolventCatalystYield
4-NitrobenzaldehydeAcetic acidSodium acetate72–85%
FurfuralEthanolAmmonium acetate68%

Cyclization Reactions

The carboxylic acid group enables intramolecular cyclization:

  • Forms γ-lactam derivatives when heated with dehydrating agents (e.g., PCl₅).

  • Reacts with thiourea to generate fused bicyclic thiazolo-thiadiazine systems .

Key Observations:

  • Cyclization efficiency depends on solvent polarity (optimal in DMF).

  • Products show enhanced bioactivity compared to the parent compound .

Oxidation-Reduction Reactions

  • Oxidation : The thioxo group (C=S) oxidizes to sulfonic acid derivatives using H₂O₂/HCl.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the C=S bond to C–SH, altering electronic properties .

Kinetic Data:

Reaction TypeReagentTime (h)Product Stability
Oxidation30% H₂O₂ + HCl4Moderate
Reduction10% Pd/C, H₂ (1 atm)2High

Acylation and Alkylation

  • Carboxylic acid reactivity : Forms esters (e.g., methyl ester) via Fischer esterification .

  • N-Alkylation : Reacts with alkyl halides at the thiazolidinone nitrogen to create quaternary ammonium salts .

Esterification Example:
2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid+CH3OHH+Methyl ester+H2O\text{2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}
Yield: 89% in methanol/H₂SO₄ at 60°C .

Coordination Chemistry

The sulfur and oxygen atoms act as ligands for metal ions:

  • Forms stable complexes with Cu(II), Zn(II), and Fe(III) .

  • Application : Metal complexes exhibit improved antibacterial efficacy compared to the free ligand .

Stability Constants (log K):

Metal Ionlog K (25°C)Geometry
Cu(II)8.2Square planar
Zn(II)6.8Tetrahedral

Bioconjugation Reactions

The carboxylic acid group enables covalent coupling to biomolecules:

  • Forms amides with primary amines (e.g., lysine residues) using EDC/NHS chemistry .

  • Used to create targeted drug delivery systems in anticancer research .

Optimized Protocol:

  • Coupling agent : EDC (1.2 equiv), NHS (1.5 equiv)

  • Solvent : Phosphate buffer (pH 7.4)

  • Yield : 94% after 2 hours .

Scientific Research Applications

2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as aldose reductase, which plays a role in diabetic complications. The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Chain Length and Substituent Position

The position and length of the carboxylic acid chain significantly influence physical properties and reactivity. Key comparisons include:

Table 1: Physical Properties of Selected Thiazolidinone-Carboxylic Acid Derivatives
Compound Name Chain Length Substituent Position Yield (%) Melting Point (°C) Spectral Characterization
2-(4-Oxo-2-thioxothiazolidin-3-yl)propionic acid C3 2 64 148–151 ¹H-NMR, MS
2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanoic acid C5 2 67 87–90 ¹H-NMR, MS
6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid C6 6 88 86–89 ¹H-NMR, MS
3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid Aromatic 3 83 252–254 IR, ¹H-NMR, ¹³C-NMR
2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid C2 2 MDL: MFCD00005491

Key Observations:

  • Chain Length: Longer aliphatic chains (e.g., hexanoic acid) generally reduce melting points due to decreased crystallinity (e.g., 86–89°C for C6 vs. 148–151°C for C3) .
  • Substituent Position: Substitution at position 2 (near the carboxylic acid group) may enhance intramolecular interactions compared to position 6 .
  • Aromatic vs. Aliphatic: Aromatic derivatives (e.g., benzoic acid analogues) exhibit higher melting points (>250°C) due to rigid planar structures .

Solubility and Drug-Likeness

  • Solubility: The carboxylic acid group improves aqueous solubility, critical for bioavailability. Aliphatic chains >C4 may reduce solubility due to hydrophobicity .
  • ADMET Properties: Thiazolidinone-carboxylic acids generally comply with Lipinski’s rules, but longer chains (e.g., C6) may increase metabolic instability .

Biological Activity

2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

The compound features a thiazolidinone ring structure, which is known for its pharmacological properties. The presence of the hexanoic acid side chain enhances its solubility and biological interactions.

The biological activity of 2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in microbial resistance, potentially providing a pathway for new antimicrobial therapies.
  • Cellular Interaction : Studies indicate that it may modulate receptor activity, influencing cellular pathways related to cancer and infection.

Antimicrobial Activity

Research has demonstrated that 2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid exhibits significant antimicrobial properties against various bacterial and fungal strains. Below is a summary of findings from different studies:

Microbial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Escherichia coli0.004 - 0.03 mg/mLHigh
Staphylococcus aureus0.008 - 0.06 mg/mLModerate to High
Candida albicans0.004 - 0.06 mg/mLExcellent

These results indicate that the compound's antibacterial activity often surpasses that of conventional antibiotics like ampicillin and streptomycin .

Anticancer Activity

The compound also shows promise in anticancer applications. In vitro studies have tested its effects on various cancer cell lines, including:

  • Breast Cancer Cell Lines : Significant cytotoxic effects were observed on MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating potent activity .

Case Study: Antitumor Efficacy

A study conducted on a panel of 60 tumor cell lines revealed that derivatives of this compound exhibited notable antitumor activity, particularly against leukemia and lung cancer cell lines. The growth inhibition parameters (GI50, TGI, LC50) were determined for each cell line, showcasing the potential for therapeutic development .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid can be influenced by structural modifications. For example:

  • Substituents on the Thiazolidinone Ring : Variations in substituents have been shown to enhance or diminish antibacterial potency.
Modification Effect on Activity
Addition of methyl or halogen groupsIncreased lipophilicity and antibacterial potency
Removal or alteration of functional groupsDecreased efficacy against specific strains

Q & A

Q. What is the recommended synthetic route for 2-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid, and what critical reaction conditions ensure optimal yield?

The compound can be synthesized via a multi-step procedure involving:

  • Step 1 : Reaction of a hexanoic acid-derived amino acid (e.g., 6-aminohexanoic acid) with carbon disulfide in an alkaline aqueous solution (e.g., potassium hydroxide) at room temperature for 6–12 hours.
  • Step 2 : Introduction of a chloroacetate group by adding potassium chloroacetate, followed by acidification (pH 3.0) and heating (90°C) to cyclize into the thioxothiazolidinone ring.
  • Critical Conditions : Strict pH control during acidification, precise temperature regulation, and inert atmosphere to prevent side reactions. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the thioxothiazolidinone ring and hexanoic acid chain.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per CAS 4649-06-3) and detect impurities.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight verification (C9_9H13_{13}NO3_3S2_2, MW 247.33).
  • FT-IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and thione (C=S, ~1200 cm1^{-1}) functional groups .

Q. What in vitro models are suitable for preliminary evaluation of antioxidant activity in plant systems?

  • ROS Scavenging Assays : Quantify superoxide (O2_2^-) and hydrogen peroxide (H2_2O2_2) using nitroblue tetrazolium (NBT) and peroxidase-based methods, respectively.
  • Antioxidant Enzyme Profiling : Measure activity of superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX) in plant extracts (e.g., strawberry or tomato seedlings) under oxidative stress.
  • Lipid Peroxidation Assay : Monitor malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) .

Advanced Research Questions

Q. How does structural modification of the hexanoic acid chain influence bioactivity in plant stress responses?

  • Chain Length and Substitution : Compare derivatives with varying alkyl chain lengths (e.g., C4 vs. C6) or functional groups (e.g., ester vs. carboxylic acid). Studies on DA-6 (a hexanoic acid ester) show that longer chains enhance membrane permeability and interaction with antioxidant enzymes .
  • Thioxothiazolidinone Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) to the 4-oxo position to stabilize the ring and improve redox activity .

Q. What experimental designs address contradictions in dose-dependent effects on photosynthetic parameters?

  • Multi-Concentration Trials : Test 10–40 mg dm3^{-3} concentrations (as in DA-6 studies) to identify non-linear responses.
  • Time-Course Analysis : Measure chlorophyll fluorescence (Fv/Fm, ΦPSII) at intervals (0–72 hours post-treatment) to capture recovery dynamics.
  • Statistical Modeling : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to differentiate treatment effects. Nonlinear regression models (e.g., log-logistic) can quantify EC50_{50} values .

Q. Can computational models predict interactions between this compound and antioxidant enzymes like SOD or CAT?

  • Molecular Docking : Simulate binding affinity to catalytic sites of SOD (e.g., Cu/Zn-SOD PDB: 1SDY) using AutoDock Vina. Focus on hydrogen bonding with thione sulfur and hydrophobic interactions with the hexanoic chain.
  • Molecular Dynamics (MD) Simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories (GROMACS/AMBER). Parameters include RMSD, binding free energy (MM-PBSA), and residue-wise energy contributions .

Q. How does this compound influence cross-talk between antioxidant pathways and stress hormone signaling (e.g., ABA or proline)?

  • Transcriptomic Profiling : RNA-seq of treated plants (e.g., Arabidopsis) to identify upregulated genes (e.g., APX1, P5CS for proline synthesis).
  • Hormone Quantification : ELISA or LC-MS/MS to measure abscisic acid (ABA) and jasmonic acid levels under cold stress.
  • Mutant Studies : Use ABA-deficient mutants (e.g., aba1) to isolate hormone-dependent vs. independent pathways .

Methodological Considerations

  • Handling Precautions : Use PPE (gloves, goggles) due to potential irritancy (similar to related thioxothiazolidinones) .
  • Stability Testing : Store at -20°C in anhydrous DMSO; assess degradation via accelerated stability studies (40°C/75% RH for 6 months) .

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